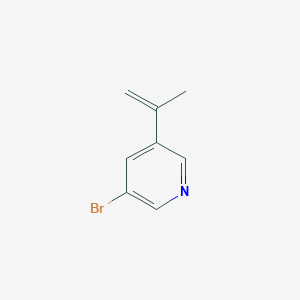

3-Bromo-5-(prop-1-en-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYCJVNLMTQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634075 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40472-88-6 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Foreword: Understanding the Molecule

This compound, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive bromo group amenable to cross-coupling reactions and an isopropenyl moiety for polymerization or further functionalization, makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical characterization methodologies, and essential handling information, tailored for researchers in drug discovery and materials science.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its structural and fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate documentation.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a prop-1-en-2-yl (isopropenyl) group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational predictions. Experimental verification is strongly recommended.

| Property | Value | Source |

| CAS Number | 118775-69-2 | Amerigo Scientific[1] |

| Alternate CAS | 40472-88-6 (Note: Potential ambiguity in some databases) | ChemicalBook, Echemi[2][3][4][5] |

| Molecular Formula | C₈H₈BrN | Echemi, Amerigo Scientific[1][2] |

| Molecular Weight | 198.06 g/mol | Amerigo Scientific[1] |

| Exact Mass | 196.98400 Da | Echemi[2] |

| XLogP3 (Predicted) | 2.9 | Echemi[2] |

| PSA (Polar Surface Area) | 12.9 Ų | Echemi[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and acetonitrile. Low solubility in water is predicted.[6] |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the compound. The following protocol outlines a standard, self-validating system for characterization.

References

3-Bromo-5-(prop-1-en-2-yl)pyridine CAS number 118775-69-2.

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS No. 118775-69-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a proposed synthetic pathway, its reactivity with a focus on key cross-coupling reactions, and its potential applications in medicinal chemistry.

Core Compound Profile & Physicochemical Properties

This compound is a disubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The presence of a bromine atom at the 3-position and an isopropenyl group at the 5-position provides two distinct, chemically addressable sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

While the user-provided CAS number is 118775-69-2, it is worth noting that some commercial suppliers associate this compound name with CAS number 40472-88-6.[3][4] Researchers should verify the specific product they are sourcing. For the purpose of this guide, we will refer to the primary CAS number 118775-69-2.[5][6]

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 118775-69-2 | [5] |

| Molecular Formula | C₈H₈BrN | [3] |

| Molecular Weight | 198.06 g/mol | [3] |

| Exact Mass | 196.98400 g/mol | [3] |

| XLogP3 | 2.9 | [3] |

| PSA | 12.9 | [3] |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed two-step synthesis involves:

-

Grignard Reaction: Monometalation of 3,5-dibromopyridine followed by the addition of acetone to form the tertiary alcohol, 2-(5-bromopyridin-3-yl)propan-2-ol.

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the target alkene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation and Reaction:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete metal-halogen exchange.

-

Slowly add a solution of anhydrous acetone (1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(5-bromopyridin-3-yl)propan-2-ol.

-

-

Dehydration to Final Product:

-

Combine the purified alcohol intermediate with toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil via flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization

Spectroscopic analysis is essential for structural confirmation. While a full dataset is not published, spectral data is commercially available.[7] Expected NMR signals can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data

| Type | Predicted Chemical Shifts (δ) and Multiplicities |

| ¹H NMR | ~8.6-8.8 ppm (m, 2H, Pyridine H2, H6), ~8.0-8.2 ppm (m, 1H, Pyridine H4), ~5.5 ppm (s, 1H, vinyl CH ₂), ~5.2 ppm (s, 1H, vinyl CH ₂), ~2.1 ppm (s, 3H, CH ₃) |

| ¹³C NMR | ~150-155 ppm (C2, C6), ~140-145 ppm (C5-C =CH₂), ~138-142 ppm (C4), ~120-125 ppm (C3-Br), ~115-120 ppm (C=C H₂), ~22-25 ppm (C H₃) |

Note: Predicted values are estimates. Actual spectra should be obtained for confirmation.[8][9]

Chemical Reactivity and Key Transformations

The utility of this compound in drug discovery stems from its two distinct functional handles, which can be addressed through orthogonal synthetic strategies.

A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond on the electron-deficient pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10]

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11][12] This reaction is widely used to synthesize biaryl and hetero-biaryl motifs common in pharmaceuticals.[13]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[15][16] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogs, which are prevalent in bioactive molecules.[17][18]

Mechanism: The cycle is similar to the Suzuki coupling:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: An amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Reactivity of the Isopropenyl Group

The prop-1-en-2-yl moiety offers a secondary site for functionalization. While less commonly exploited in initial library synthesis compared to the C-Br bond, it provides opportunities for late-stage diversification. Potential reactions include:

-

Hydrogenation: Reduction to an isopropyl group using catalysts like Pd/C.

-

Oxidative Cleavage: Ozonolysis to yield a ketone (3-bromo-5-acetylpyridine).

-

Hydroboration-Oxidation: Anti-Markovnikov addition to form a primary alcohol.

-

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

Applications in Medicinal Chemistry & Drug Discovery

This compound is not an active pharmaceutical ingredient itself but serves as a highly valuable scaffold. The strategic placement of the bromo and isopropenyl groups allows for a divergent synthetic approach.

-

Core Scaffold Elaboration: The C-Br bond is typically addressed first via Suzuki or Buchwald-Hartwig reactions to install a desired aryl or amino substituent, forming the core of a new chemical series.

-

Vector Group Modification: The isopropenyl group can be considered a "vector" for modifying physicochemical properties. Its conversion to an alcohol, amine, or other functional group can be used to tune solubility, polarity, or to introduce a new vector for interaction with a biological target.

The pyridine core itself is present in a vast number of FDA-approved drugs, including kinase inhibitors, antivirals, and CNS agents, underscoring the importance of novel pyridine building blocks in discovery pipelines.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 118775-69-2) is publicly available. However, based on GHS information for the compound under a different CAS number[3] and the SDS for the closely related 3-bromopyridine,[19][20][21] a hazard profile can be inferred. It should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information (Inferred)

| Category | Information |

| Pictograms | GHS06 (Toxic), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation. (Inferred from 3-bromopyridine)[20]H335: May cause respiratory irritation. (Inferred from 3-bromopyridine)[19] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P264: Wash skin thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[3] |

Disclaimer: This information is inferred and not a substitute for a formal SDS. Always consult the SDS provided by the supplier before handling this chemical.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 40472-88-6 [chemicalbook.com]

- 5. 7722 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 118775-69-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound(40472-88-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

A Deep Dive into the Spectral Landscape of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectral data for the novel compound 3-Bromo-5-(prop-1-en-2-yl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. We will explore the structural elucidation of this compound through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a contextual understanding of the analytical choices and interpretations that are foundational to robust scientific discovery.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The unique electronic properties of the pyridine ring, combined with the steric and electronic influences of its substituents, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. In this compound, the presence of a bromine atom and a prop-1-en-2-yl group on the pyridine core creates a unique chemical entity with potential for novel biological activity. The bromine can serve as a handle for further synthetic modifications, while the alkenyl group can participate in various biological interactions. Accurate and comprehensive spectral analysis is paramount to confirming the structure of this molecule and ensuring its purity, which are critical steps in the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring and the protons of the prop-1-en-2-yl substituent. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Rationale:

The expected chemical shifts for the protons are detailed in the table below. The deshielding of the pyridine protons is a direct consequence of the electronegativity of the nitrogen atom and the resulting ring currents. The bromine atom further influences the electronic environment, causing subtle shifts in the positions of the adjacent protons. Data from similar compounds like 3-bromopyridine can be used as a reference for predicting these shifts.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.6 | d | ~2.0 | 1H |

| H-4 (Pyridine) | ~7.9 | t | ~2.0 | 1H |

| H-6 (Pyridine) | ~8.5 | d | ~2.0 | 1H |

| =CH₂ (alkenyl) | ~5.4 | s | - | 1H |

| =CH₂ (alkenyl) | ~5.1 | s | - | 1H |

| -CH₃ (alkenyl) | ~2.1 | s | - | 3H |

Note: Predicted values are based on established principles and data from analogous compounds.

Causality Behind the Assignments:

-

Pyridine Protons (H-2, H-4, H-6): The protons at positions 2 and 6 are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom. The H-4 proton will be slightly more shielded. The observed multiplicities (doublet, triplet, doublet) arise from the coupling between these protons.

-

Alkenyl Protons (=CH₂): The two geminal protons on the double bond are expected to appear as singlets (or very finely split multiplets) due to the absence of adjacent protons to couple with. Their chemical shift around 5 ppm is characteristic of vinylic protons.

-

Methyl Protons (-CH₃): The methyl protons are attached to a double bond, resulting in a chemical shift around 2.1 ppm. This signal is expected to be a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

-

A sufficient number of scans and relaxation delay are used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Rationale:

The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine, C-Br) | ~120 |

| C-4 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~135 |

| C-6 (Pyridine) | ~148 |

| C (alkenyl, quaternary) | ~142 |

| =CH₂ (alkenyl) | ~115 |

| -CH₃ (alkenyl) | ~22 |

Note: Predicted values are based on established principles and data from analogous compounds like pyridine.[2]

Causality Behind the Assignments:

-

Pyridine Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the bromine atom (C-3) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

-

Alkenyl Carbons: The quaternary carbon of the double bond is more deshielded than the terminal =CH₂ carbon. The methyl carbon is the most shielded, appearing in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure and stability.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Rationale:

The molecular formula of this compound is C₈H₈BrN.[3] The molecular weight is approximately 198.06 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Identity |

| 197/199 | High | [M]⁺ (Molecular Ion) |

| 182/184 | Moderate | [M - CH₃]⁺ |

| 118 | Moderate | [M - Br]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The presence of bromine isotopes will result in doublet peaks for all bromine-containing fragments.

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways. The molecular ion is the primary species formed. Subsequent fragmentation can involve the loss of a methyl radical from the prop-1-en-2-yl group, or the cleavage of the C-Br bond. The fragmentation of the pyridine ring itself can also occur. Insights into the fragmentation of the bromopyridine core can be drawn from the mass spectrum of 3-bromopyridine.[4]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Data Interpretation and Rationale:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkenyl group, the C=C bonds of both the ring and the substituent, and the C-Br bond.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3080-3020 | Medium | Alkenyl =C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1640 | Medium | Alkene C=C stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

| ~890 | Strong | Alkenyl =C-H out-of-plane bend |

| 690-515 | Medium | C-Br stretch |

Note: These are general ranges for the expected functional groups.[5][6][7]

Causality Behind the Assignments:

-

C-H Stretches: The C-H stretching vibrations above 3000 cm⁻¹ are indicative of sp² hybridized carbons (aromatic and alkenyl), while those below 3000 cm⁻¹ are from the sp³ hybridized methyl group.

-

C=C Stretches: The C=C stretch of the prop-1-en-2-yl group is expected around 1640 cm⁻¹. The aromatic ring stretches will appear in the 1600-1450 cm⁻¹ region.

-

Out-of-Plane Bending: The strong absorptions in the "fingerprint" region (below 1000 cm⁻¹) are highly characteristic. The pattern of C-H out-of-plane bending can give clues about the substitution pattern of the aromatic ring.

-

C-Br Stretch: The C-Br stretch is expected at a low wavenumber due to the high mass of the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can reveal the presence of conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Rationale:

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[8] The substitution on the pyridine ring in this compound is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system.

Predicted UV-Vis Absorption:

-

λmax: ~260-280 nm

The observed λmax is a result of π → π* transitions within the conjugated system of the molecule. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Conclusion: A Cohesive Picture from Multiple Spectroscopic Views

The comprehensive spectral analysis of this compound, integrating data from NMR, MS, IR, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the puzzle, and together they form a cohesive and unambiguous picture of the molecule's identity and purity. This multi-technique approach is fundamental to ensuring the quality and reliability of compounds in the drug discovery and development process.

Caption: Workflow illustrating the integration of multiple spectroscopic techniques for structural elucidation.

References

- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 2. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 3. This compound,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Pyridine, 3-bromo- [webbook.nist.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine. As a substituted pyridine, this compound represents a valuable scaffold in medicinal chemistry and drug development.[1] This document delves into the intricate details of its electronic properties, conformational possibilities, and spectroscopic signatures, offering insights for its application in synthetic chemistry and as a building block for novel therapeutic agents. The guide also outlines a representative synthetic protocol and discusses the compound's reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their unique physicochemical properties, including their ability to act as hydrogen bond acceptors and their inherent polarity, make them privileged scaffolds in the design of bioactive molecules.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its pharmacological profile.

This guide focuses on this compound (also known as 3-Bromo-5-isopropenylpyridine), a molecule that combines the reactivity of a brominated pyridine with the potential for further functionalization of the isopropenyl group. Understanding the interplay between these two functional groups is key to harnessing this molecule's synthetic potential.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3- and 5-positions with a bromine atom and a prop-1-en-2-yl (isopropenyl) group, respectively.

Geometry and Bond Parameters

The bromine atom at the 3-position will influence the electron density of the ring through both inductive and resonance effects. The isopropenyl group at the 5-position introduces a region of sp² hybridization and can exhibit different conformational preferences relative to the plane of the pyridine ring. The rotational barrier around the C5-C(isopropenyl) bond will determine the favored conformation, which in turn can impact intermolecular interactions.

Electronic Effects

The electronic nature of the substituents significantly influences the reactivity of the pyridine ring.

-

Bromine (at C3): The bromine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated into the aromatic system through a weaker, positive resonance effect (+R). In halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[3]

-

Isopropenyl Group (at C5): The isopropenyl group is generally considered to be a weakly electron-donating group through hyperconjugation and a weak resonance effect.

The combination of these substituents results in a complex electronic landscape on the pyridine ring. The nitrogen atom itself is electron-withdrawing, making the pyridine ring inherently electron-deficient compared to benzene.[3] The presence of the bromine atom further deactivates the ring, particularly at the ortho and para positions relative to it.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

Pyridine Ring Protons: Three signals corresponding to the protons at the C2, C4, and C6 positions. Due to the substitution pattern, these will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield, influenced by the adjacent nitrogen.

-

Isopropenyl Protons: Two signals for the geminal vinyl protons, which will appear as singlets or narrow multiplets in the olefinic region (typically δ 5.0-6.0 ppm). A singlet for the methyl protons will be observed in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, eight distinct signals are expected:

-

Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine (C3) will be significantly shielded compared to the other carbons.

-

Isopropenyl Carbons: Three signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized methyl carbon. The quaternary carbon of the double bond will likely have a lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic and Vinyl C-H stretching |

| 3000-2850 | Alkyl C-H stretching |

| ~1640 | C=C stretching (isopropenyl) |

| 1600-1400 | Aromatic C=C and C=N stretching |

| ~1050 | C-Br stretching |

| 1000-650 | C-H out-of-plane bending (aromatic and vinyl) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways may include the loss of a methyl radical (CH₃) or the bromine atom.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor like 3,5-dibromopyridine. The following workflow outlines a potential synthetic strategy.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), isopropenylboronic acid pinacol ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity and Potential for Further Functionalization

The presence of both a bromine atom and an isopropenyl group provides two key reactive sites for further synthetic transformations.

Figure 2: Key reactive sites and potential transformations of the title compound.

-

C-Br Bond: The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To introduce new aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: To form new carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.

-

-

Isopropenyl Group: The double bond of the isopropenyl group can undergo a range of transformations, such as:

-

Hydroboration-Oxidation: To form the corresponding alcohol.

-

Epoxidation: To form an epoxide, which can be further functionalized.

-

Hydrogenation: To saturate the double bond, yielding the isopropyl-substituted pyridine.

-

Applications in Drug Development

The 3-bromo-5-substituted pyridine scaffold is a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. The ability to selectively functionalize the C-Br bond via cross-coupling reactions allows for the rapid generation of libraries of compounds for high-throughput screening. The isopropenyl group can also be modified to introduce additional diversity and fine-tune the physicochemical properties of the final compounds.

While specific examples of this compound in late-stage drug candidates are not widely reported in publicly accessible literature, its structural motifs are present in molecules explored in various therapeutic areas. The pyridine core is a known pharmacophore in kinase inhibitors, and the strategic placement of substituents is crucial for achieving selectivity and potency.

Conclusion

This compound is a versatile building block for organic synthesis and drug discovery. Its molecular structure, characterized by the interplay of the electron-withdrawing bromine atom and the isopropenyl group on an electron-deficient pyridine ring, offers multiple avenues for synthetic diversification. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and for monitoring its transformations. The reactivity of both the C-Br bond and the isopropenyl group makes this compound a valuable intermediate for the construction of complex molecular architectures with potential applications in the development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with predictive analysis based on the compound's molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection in synthesis, purification, and formulation. The guide includes a detailed examination of the physicochemical properties of this compound, a predicted solubility profile across a range of common organic solvents, and a step-by-step experimental protocol for both qualitative and quantitative solubility determination.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey from discovery to application. For a compound like this compound, understanding its behavior in various organic solvents is paramount for several key stages of development:

-

Synthetic Chemistry: The choice of solvent can dictate reaction rates, yields, and the formation of byproducts. A solvent that effectively dissolves reactants while being amenable to the reaction conditions is essential for efficient synthesis.

-

Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility. Selecting an appropriate solvent system is crucial for isolating the target compound with high purity.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an API in various excipients and solvent systems directly impacts its bioavailability and the feasibility of different dosage forms.

-

Analytical Chemistry: Accurate quantification and characterization of this compound often require its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Profile of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure and resulting physicochemical properties is necessary.

Molecular Structure:

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical and predictive analysis of the solubility of this compound in common organic solvents, complemented by robust experimental protocols for its determination. The molecule is predicted to exhibit good solubility in polar aprotic and nonpolar solvents, and moderate to good solubility in polar protic solvents, with poor solubility in water. These predictions are grounded in the principles of "like dissolves like" and an analysis of the compound's key structural features.

For researchers and developers working with this compound, the information presented herein serves as a critical starting point for solvent selection and process optimization. It is strongly recommended that the predicted solubility profile be confirmed experimentally using the outlined protocols to obtain precise quantitative data. Such empirical data will be invaluable for advancing the synthesis, purification, and formulation of this promising compound.

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, this guide elucidates its chemical characteristics, outlines plausible synthetic pathways based on established methodologies for pyridine functionalization, and explores its potential applications as a key intermediate in the development of novel chemical entities.

Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative featuring a propenyl group. Its structure presents multiple reactive sites, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 40472-88-6, 118775-69-2 | [1][2][3][4] |

| Molecular Formula | C8H8BrN | [4][5] |

| Molecular Weight | 198.06 g/mol | [4][5] |

| Synonyms | 3-Bromo-5-isopropenylpyridine, 3-Bromo-5-(1-methylethenyl)pyridine | [5] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the vinyl protons, and the methyl protons of the prop-1-en-2-yl group.[6]

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the prop-1-en-2-yl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine.[6]

-

Infrared (IR) Spectroscopy: Absorption bands indicative of C=C and C=N stretching vibrations within the pyridine ring and the alkene group, as well as C-H stretching and bending vibrations.[6]

Plausible Synthetic Strategies

The synthesis of this compound can be approached through several established methods in pyridine chemistry. The choice of a particular route would depend on the availability of starting materials, desired yield, and scalability. A logical and efficient synthetic pathway would likely involve the introduction of the bromo and prop-1-en-2-yl substituents onto a pyridine core.

Retrosynthetic Analysis

A retrosynthetic approach suggests that this compound could be synthesized from simpler, commercially available pyridine derivatives. Key disconnections point towards 3,5-dibromopyridine or a 3-bromo-5-substituted pyridine as a key intermediate.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol from 3,5-Dibromopyridine

A robust and versatile method for the synthesis of this compound would likely start from 3,5-dibromopyridine, taking advantage of modern cross-coupling reactions.

Step 1: Monosubstitution of 3,5-Dibromopyridine

The selective monosubstitution of 3,5-dibromopyridine can be achieved using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This approach offers high regioselectivity and functional group tolerance.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis via Suzuki coupling.

Potential Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The structural motifs present in this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Library Synthesis: The bromo and propenyl groups serve as handles for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) to introduce diverse substituents.[7] The propenyl group can undergo reactions such as oxidation, reduction, or addition to introduce further complexity.

-

Intermediate for Bioactive Molecules: The pyridine core is a common feature in pharmacologically active compounds. The specific substitution pattern of this molecule could be a key building block for novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. While no specific drug is publicly documented as being derived from this exact starting material, the synthesis of various 3-bromo-5-substituted pyridines as intermediates for azatetralones with potential therapeutic applications has been patented.[8]

Conclusion

References

- 1. This compound | 40472-88-6 [chemicalbook.com]

- 2. 118775-69-2|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound(40472-88-6) 1H NMR [m.chemicalbook.com]

- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Introduction

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of functionalized pyridines, 3-Bromo-5-(prop-1-en-2-yl)pyridine serves as a versatile and highly valuable building block. Its unique structure, featuring a reactive bromine atom for cross-coupling and an isopropenyl group for further synthetic transformations, allows for the rapid construction of molecular complexity.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] These reactions offer unparalleled functional group tolerance, high yields, and predictable stereochemistry, making them indispensable tools for drug development professionals and academic researchers alike.

This guide provides an in-depth exploration of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi—as applied to the this compound substrate. Beyond simple step-by-step instructions, this document elucidates the mechanistic rationale behind protocol choices, offers expert insights for troubleshooting, and furnishes detailed workflows to ensure reproducible and successful outcomes.

Part 1: The Foundational Mechanism: A Unified Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[2] The cycle is initiated by a Pd(0) species, which can be introduced as a pre-formed complex (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). The three fundamental steps are Oxidative Addition, Transmetalation (or related steps), and Reductive Elimination.

Caption: Generalized Palladium(0) Catalytic Cycle.

-

Oxidative Addition: The rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate.[2]

-

Transmetalation: The organic moiety from a second reagent (e.g., an organoboron in Suzuki, organozinc in Negishi) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2]

Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[1][3] It is exceptionally robust for coupling aryl halides with aryl or vinyl boronic acids.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is common. For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[4]

-

Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1][4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, especially with sensitive functional groups.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Representative Suzuki-Miyaura Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 95 | ~85-95 |

| Thiophene-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | THF | 80 | >90 |

Yields are representative for structurally similar bromopyridine substrates and serve as a general guide.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] It uniquely employs a dual catalytic system of palladium and copper(I).

Causality Behind Experimental Choices:

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common precatalyst.

-

Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[8] Common sources are CuI.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the H-Br generated during the reaction.[8]

Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.

-

Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base like diisopropylamine (DIPA, 2.0-3.0 eq). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-6 hours), as monitored by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Representative Sonogashira Conditions

| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPA | THF | RT | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | DMF | 50 | >95 |

| 1-Heptyne | Pd(OAc)₂/XPhos (2/4) | CuI (5) | Cs₂CO₃ | Dioxane | 60 | ~85 |

Yields are representative and may vary based on the specific alkyne used.[7][9]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Part 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Ligand: This is the most critical parameter. The reductive elimination step to form the C-N bond is often slow. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are essential.[12] They stabilize the palladium catalyst, promote oxidative addition, and dramatically accelerate the final reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOᵗBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[13]

-

Catalyst: Pre-formed catalyst systems ("precatalysts") are often used. These are stable Pd(II) complexes that are readily reduced to the active Pd(0) species in the reaction mixture, ensuring high catalytic activity.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox or under a strict inert atmosphere, add NaOᵗBu (1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and this compound (1.0 eq) to a vial or flask.

-

Reagent Addition: Add the solvent (e.g., anhydrous toluene or CPME). Add the amine (e.g., morpholine, 1.2 eq).

-

Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by LC-MS (often complete in 2-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a plug of silica gel or Celite®, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization.

Data Summary: Representative Buchwald-Hartwig Conditions

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | XPhos Pd G3 (2) | NaOᵗBu | Toluene | 100 | >95 |

| Aniline | RuPhos Pd G3 (2) | LHMDS | Dioxane | 110 | ~90 |

| Benzylamine | BrettPhos Pd G3 (2) | K₃PO₄ | t-Amyl Alcohol | 100 | ~85-95 |

Yields are based on established protocols for aryl bromides and are highly dependent on the specific amine and ligand combination.[13][14]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Part 5: Negishi Coupling for Versatile C-C Bond Formation

The Negishi coupling utilizes highly reactive organozinc reagents, which allows for the coupling of sp³, sp², and sp carbon centers under relatively mild conditions.[15][16] While organozinc reagents are moisture-sensitive, their high reactivity often leads to faster reactions and broader substrate scope compared to other methods.

Causality Behind Experimental Choices:

-

Organozinc Reagent: These are typically prepared beforehand by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). They must be handled under strictly anhydrous and inert conditions.[17]

-

Catalyst/Ligand: Palladium catalysts with phosphine ligands are standard. Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with P(2-furyl)₃ are effective. The choice of ligand can influence the rate and selectivity of the reaction.

-

Solvent: Anhydrous ethereal solvents like THF or dioxane are required to maintain the stability and reactivity of the organozinc reagent.

Protocol: Negishi Coupling with Phenylzinc Chloride

Note: This protocol assumes the prior preparation of the organozinc reagent.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and this compound (1.0 eq) dissolved in anhydrous THF.

-

Reagent Addition: Slowly add the solution of the organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 1.5 eq) to the reaction mixture at room temperature via syringe or cannula.

-

Reaction: Stir the reaction at room temperature or heat to 50-65 °C. The reaction is often rapid, and progress can be monitored by TLC or LC-MS (typically 1-4 hours).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Negishi Conditions

| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | >90 |

| Alkylzinc bromide | Pd(dppf)Cl₂ (5) | THF | RT to 50 | ~70-85 |

| Vinylzinc chloride | Pd₂(dba)₃/P(2-furyl)₃ (2/8) | THF | RT | ~80 |

Yields are representative. The preparation and purity of the organozinc reagent are critical for success.[15][18]

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thermofishersci.in [thermofishersci.in]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. Negishi Coupling | NROChemistry [nrochemistry.com]

- 18. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Key Structural Motifs in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[1][3] These structural motifs are prevalent in a vast array of medicinally important compounds. This guide provides a detailed examination and practical protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substrate of interest for generating novel pyridine derivatives. The presence of the pyridine ring and the vinyl group makes the resulting products valuable intermediates for further chemical elaboration in drug discovery programs.

The reaction involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[1][2] For heteroaromatic substrates like this compound, careful selection of the catalytic system and reaction conditions is paramount to achieving high efficiency and minimizing side reactions. The electron-deficient nature of the pyridine ring can influence the catalytic cycle, and the vinyl functionality requires mild conditions to prevent unwanted polymerization or isomerization.

Mechanistic Considerations: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[4][5] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1] For bromopyridines, this step is typically efficient with appropriate catalyst systems.[6]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium center.[4] This process is facilitated by the presence of a base, which activates the organoboron species by forming a more nucleophilic borate complex.[7] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

| Parameter | Recommended Options | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI-IPr | Pd(PPh₃)₄: A versatile and commonly used catalyst. Pd(OAc)₂/SPhos: Electron-rich and bulky phosphine ligands like SPhos are highly effective for challenging substrates like bromopyridines, promoting both oxidative addition and reductive elimination.[6] PEPPSI-IPr: N-heterocyclic carbene (NHC) based catalysts offer high activity, often allowing for lower catalyst loadings and shorter reaction times due to the strong σ-donating ability of the NHC ligand.[6][8] |

| Boronic Acid/Ester | Isopropenylboronic acid pinacol ester | Pinacol esters are generally more stable than the corresponding boronic acids, preventing protodeboronation and ensuring a longer shelf-life.[2] They are highly effective in Suzuki-Miyaura couplings. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid/ester for transmetalation.[7] K₂CO₃: A common and effective base. K₃PO₄: Often a superior choice for couplings involving heteroaromatic halides.[9] Cs₂CO₃: A strong base that can be beneficial in difficult couplings. |

| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1] Toluene and 1,4-Dioxane are common organic solvents for Suzuki couplings. DMF can also be used, particularly with palladacycle catalysts.[6] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | The reaction temperature is dependent on the chosen solvent and the reactivity of the substrates. Higher temperatures are often required to drive the reaction to completion, but should be carefully controlled to avoid decomposition. |

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific applications.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)

This protocol is recommended for its high efficiency with heteroaromatic bromides.[6]

Materials:

-

This compound (1.0 eq)

-

Isopropenylboronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

-

SPhos (0.04 eq, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, isopropenylboronic acid pinacol ester, and potassium phosphate.

-

In a separate vial, weigh out palladium(II) acetate and SPhos and add them to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which is particularly advantageous for high-throughput synthesis in drug discovery.

Materials:

-

This compound (1.0 eq)

-

Isopropenylboronic acid pinacol ester (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol/Water (4:1, degassed)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound, isopropenylboronic acid pinacol ester, Pd(PPh₃)₄, and potassium carbonate.

-

Add the degassed ethanol/water solvent mixture to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes). Note: Optimal temperature and time should be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst system (e.g., a Pd-NHC catalyst), or a stronger base like Cs₂CO₃. Ensure that all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

-

Protodeboronation: The cleavage of the C-B bond of the organoboron reagent is a common side reaction. Using a boronic ester instead of a boronic acid can mitigate this issue.[2]

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the organoboron reagent or the organohalide can occur. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring efficient stirring.

-

Purification: The purification of pyridine-containing compounds by silica gel chromatography can sometimes be challenging due to the basicity of the nitrogen atom. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape and separation.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of substituted pyridines. The protocols outlined in this guide, based on established principles for the coupling of heteroaromatic halides, provide a solid foundation for the successful synthesis of novel compounds derived from this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize these protocols for their specific synthetic needs, accelerating the discovery and development of new chemical entities.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

using 3-Bromo-5-(prop-1-en-2-yl)pyridine in heterocyclic synthesis

An Application Guide for the Strategic Use of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Modern Heterocyclic Synthesis

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in critical biological interactions.[1][2][3] This guide focuses on this compound, a highly versatile and bifunctional building block for the synthesis of complex heterocyclic systems. This molecule offers two distinct and orthogonally reactive sites: a bromine atom, ideal for transition-metal-catalyzed cross-coupling reactions, and an isopropenyl group, which can serve as a handle for cyclization, polymerization, or further functionalization. We provide an in-depth analysis of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

Pyridine derivatives are integral to a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents.[2][4] The strategic design of synthetic intermediates is therefore critical to accelerating the discovery of novel therapeutics. This compound emerges as a particularly valuable intermediate due to its dual reactivity.

-

The Bromo Group (C3-Position): As an aryl bromide, this position is a prime substrate for a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, forming key C-C, C-N, and C-O bonds with predictable regioselectivity.

-

The Isopropenyl Group (C5-Position): This vinyl moiety is a versatile functional group. It can act as a Michael acceptor, participate in cycloaddition reactions, or undergo oxidation, reduction, or rearrangement to introduce new functionalities, often serving as the key step in the formation of fused heterocyclic ring systems.

This guide will explore the primary synthetic pathways leveraging this reagent, focusing on the underlying principles that govern reaction outcomes and providing robust protocols for practical implementation.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Bromo-5-isopropenylpyridine | [6] |

| CAS Number | 118775-69-2, 40472-88-6 | [6][7] |

| Molecular Formula | C₈H₈BrN | [6] |

| Molecular Weight | 198.06 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid/oil | General Knowledge |

| MDL Number | MFCD19689077 | [6] |

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to light and air; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.